molecular formula C17H15N3OS B11121333 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide CAS No. 352670-91-8

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide

Cat. No.: B11121333
CAS No.: 352670-91-8
M. Wt: 309.4 g/mol
InChI Key: ZHKWAQVPDVLTLL-UHFFFAOYSA-N
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Description

MTNA , is a synthetic compound that has garnered significant attention in scientific research. Its unique chemical features make it a promising candidate for various applications.

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to MTNA. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol, catalyzed by triethylamine. The resulting 1,3,4-thiadiazole derivatives are fully characterized using techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .

Industrial Production:: While industrial-scale production methods may vary, the synthesis typically follows similar principles. Optimization of reaction conditions and scalability are essential for large-scale manufacturing.

Chemical Reactions Analysis

MTNA undergoes various chemical reactions:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: Reduction reactions may yield different derivatives.

    Substitution: Substituents on the thiadiazole ring can be modified. Common reagents include hydrazine derivatives, halogens, and metal catalysts. Major products depend on reaction conditions and substituents.

Scientific Research Applications

MTNA finds applications across disciplines:

    Chemistry: As a building block for novel compounds.

    Biology: Investigating its effects on cellular processes.

    Medicine: Potential therapeutic applications.

    Industry: As a precursor for specialized materials.

Mechanism of Action

The precise mechanism by which MTNA exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

MTNA’s uniqueness lies in its specific chemical structure. it’s essential to compare it with related compounds:

Properties

CAS No.

352670-91-8

Molecular Formula

C17H15N3OS

Molecular Weight

309.4 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide

InChI

InChI=1S/C17H15N3OS/c1-12-19-20-17(22-12)18-16(21)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3,(H,18,20,21)

InChI Key

ZHKWAQVPDVLTLL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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